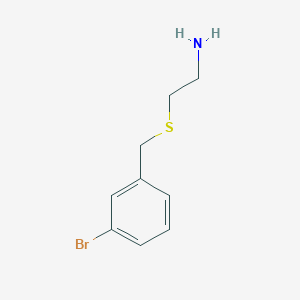
2-(3-Bromo-benzylsulfanyl)-ethylamine
Descripción general
Descripción
2-(3-Bromo-benzylsulfanyl)-ethylamine: is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further linked to an ethylamine group through a sulfanyl (thioether) linkage
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Potential applications in the development of biologically active compounds, including enzyme inhibitors and receptor modulators .
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties .
Industry:
Mecanismo De Acción
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Bromination of Benzyl Alcohol:
Starting Material: Benzyl alcohol
Reagent: N-bromosuccinimide (NBS)
Conditions: Radical bromination using a compact fluorescent lamp (CFL) in acetonitrile solvent.
-
Formation of 3-Bromo-benzylsulfanyl Intermediate:
Starting Material: 3-Bromo-benzyl bromide
Reagent: Thiourea
Conditions: Mild halogenation conditions to form the thioether linkage.
-
Amination:
Starting Material: 3-Bromo-benzylsulfanyl intermediate
Reagent: Ethylamine
Conditions: Nucleophilic substitution reaction under basic conditions.
Industrial Production Methods:
- Industrial production typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous-flow protocols and the use of heterogeneous catalysts may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures
Products: Sulfoxides and sulfones
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Reduced amine derivatives
-
Substitution:
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Basic or acidic conditions depending on the nucleophile
Products: Substituted benzyl derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols under basic or acidic conditions
Major Products:
- Sulfoxides, sulfones, reduced amine derivatives, substituted benzyl derivatives
Comparación Con Compuestos Similares
Benzyl bromide: Similar structure but lacks the sulfanyl and ethylamine groups.
3-Bromo-benzylamine: Similar structure but lacks the sulfanyl linkage.
2-(Bromomethyl)benzyl alcohol: Similar structure but contains a hydroxyl group instead of the sulfanyl and ethylamine groups.
Uniqueness:
- The presence of both the bromine atom and the sulfanyl-ethylamine linkage makes 2-(3-Bromo-benzylsulfanyl)-ethylamine unique. This combination of functional groups provides distinct reactivity and potential applications in various fields .
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREYSFLGDTXWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


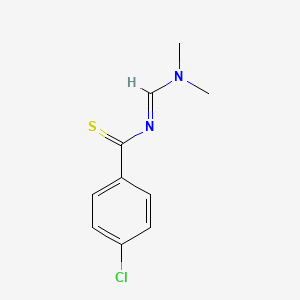
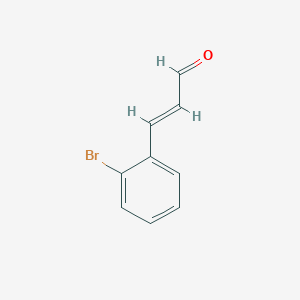
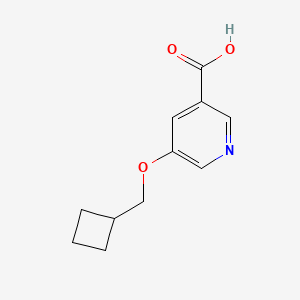

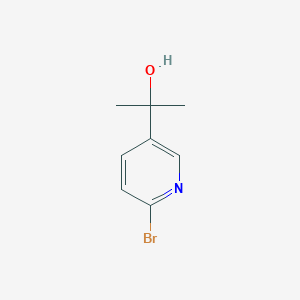
![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)
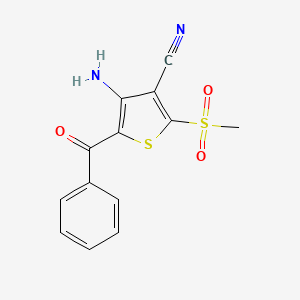
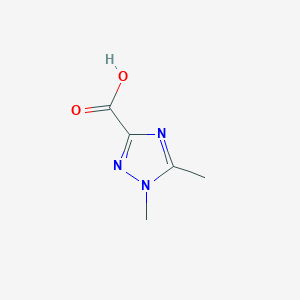

![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)
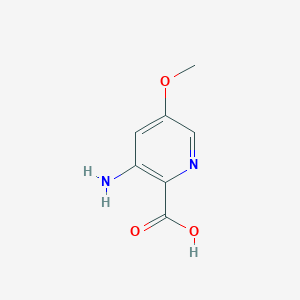
![3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl](/img/structure/B3034136.png)

